molecular formula C31H17NO3 B13729794 anthra[1,9-ab]naphtho[2,3-i]carbazole-5,13,18(17H)-trione CAS No. 40349-99-3

anthra[1,9-ab]naphtho[2,3-i]carbazole-5,13,18(17H)-trione

Cat. No.: B13729794
CAS No.: 40349-99-3
M. Wt: 451.5 g/mol
InChI Key: LPAMUDXHSAQAAP-UHFFFAOYSA-N
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Description

Anthra[1,9-ab]naphtho[2,3-i]carbazole-5,13,18(17H)-trione is a complex polycyclic aromatic compound It is characterized by its unique structure, which includes multiple fused aromatic rings and a trione functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of anthra[1,9-ab]naphtho[2,3-i]carbazole-5,13,18(17H)-trione typically involves multi-step organic reactions. One common method includes the regioselective dilithiation of carbazole derivatives, followed by electrophilic trapping . This process often employs reagents such as n-butyllithium (nBuLi) and N,N,N’,N’-tetramethylethylenediamine (TMEDA) to achieve the desired functionalization .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Anthra[1,9-ab]naphtho[2,3-i]carbazole-5,13,18(17H)-trione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as sodium borohydride (NaBH₄). Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane (DCM) or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

Anthra[1,9-ab]naphtho[2,3-i]carbazole-5,13,18(17H)-trione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of anthra[1,9-ab]naphtho[2,3-i]carbazole-5,13,18(17H)-trione involves its interaction with molecular targets through its aromatic rings and trione group. These interactions can affect various biochemical pathways, making the compound useful in studying enzyme inhibition and receptor binding.

Comparison with Similar Compounds

Similar Compounds

    Carbazole: A simpler aromatic compound with similar photophysical properties.

    Anthracene: Another polycyclic aromatic compound with three fused benzene rings.

    Naphthalene: A two-ring aromatic compound with applications in organic synthesis.

Uniqueness

Anthra[1,9-ab]naphtho[2,3-i]carbazole-5,13,18(17H)-trione is unique due to its complex structure, which combines features of carbazole, anthracene, and naphthalene

Properties

CAS No.

40349-99-3

Molecular Formula

C31H17NO3

Molecular Weight

451.5 g/mol

IUPAC Name

19-hydroxy-3-azaoctacyclo[18.11.1.02,18.04,17.05,14.07,12.021,26.028,32]dotriaconta-1(32),2,4,6,8,12,14,17,19,21,23,25,28,30-tetradecaene-10,27-dione

InChI

InChI=1S/C31H17NO3/c33-18-10-8-15-14-24-16(12-17(15)13-18)9-11-22-27-29(32-28(22)24)21-6-3-7-23-25(21)26(31(27)35)19-4-1-2-5-20(19)30(23)34/h1-10,12,14,35H,11,13H2

InChI Key

LPAMUDXHSAQAAP-UHFFFAOYSA-N

Canonical SMILES

C1C=C2C=C3CC(=O)C=CC3=CC2=C4C1=C5C(=C6C7=CC=CC=C7C(=O)C8=CC=CC(=C86)C5=N4)O

Origin of Product

United States

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